molecular formula C16H20BNO2S B1320475 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole CAS No. 857283-68-2

2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

Cat. No.: B1320475
CAS No.: 857283-68-2
M. Wt: 301.2 g/mol
InChI Key: XCAUOIGPROQXRG-UHFFFAOYSA-N
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Description

Molecular Characterization and IUPAC Nomenclature

The molecular structure of this compound exhibits remarkable structural complexity, incorporating multiple distinct chemical domains within a unified molecular framework. The compound possesses the molecular formula C₁₆H₂₀BNO₂S with a precise molecular weight of 301.21 grams per mole, as determined through high-resolution mass spectrometry and confirmed by multiple independent analytical techniques. The International Union of Pure and Applied Chemistry nomenclature designation reflects the systematic naming conventions that account for each structural component, beginning with the thiazole heterocycle as the parent structure and proceeding through the various substituents in order of priority. The Chemical Abstracts Service registry number 857283-68-2 provides unambiguous identification of this specific molecular entity within the global chemical literature database, ensuring precise communication among researchers worldwide.

The structural architecture encompasses several distinct molecular regions, each contributing unique chemical properties and reactive characteristics to the overall molecular behavior. The thiazole ring system contains both nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively, creating an electron-rich five-membered aromatic heterocycle that exhibits distinctive electronic properties compared to purely carbocyclic aromatic systems. The 2-methyl substituent on the thiazole ring provides steric bulk and electronic donation, influencing both the chemical reactivity and physical properties of the molecule. The 4-position substitution connects the thiazole core to a phenyl ring through a direct carbon-carbon bond, creating an extended conjugated system that affects the overall electronic distribution throughout the molecule. The phenyl ring bears the boronate ester functionality at the para position, creating a linear arrangement that minimizes steric interference while maximizing electronic communication between the aromatic systems.

Molecular Property Value Analytical Method Reference
Molecular Formula C₁₆H₂₀BNO₂S High-Resolution Mass Spectrometry
Molecular Weight 301.21 g/mol Mass Spectrometry
Chemical Abstracts Service Number 857283-68-2 Database Registry
PubChem Compound Identifier 18525749 Database Registry
Melting Point Range Not Specified - -
Boiling Point Not Specified - -
Solubility Profile Variable by Solvent - -

The boronate ester moiety represents one of the most synthetically versatile functional groups in contemporary organic chemistry, consisting of a boron atom coordinated to two oxygen atoms within a six-membered dioxaborolane ring structure. The four methyl substituents on the dioxaborolane ring, positioned at the 4,4,5,5-positions, provide both steric protection for the boron center and enhanced stability toward hydrolysis compared to simpler boronic acid derivatives. This pinacol ester protection strategy has become standard practice in organoboron chemistry due to its exceptional stability under basic conditions while maintaining high reactivity toward palladium-catalyzed cross-coupling reactions. The tetramethyl substitution pattern creates a chelating environment around the boron atom that significantly influences the electronic properties and reactivity profile of the boronate center.

The International Union of Pure and Applied Chemistry nomenclature system provides a systematic framework for unambiguously identifying this complex molecular structure through standardized naming conventions. The complete International Union of Pure and Applied Chemistry name begins with the thiazole heterocycle as the primary structural unit, followed by the systematic identification of substituents in order of priority and position. The 2-methyl designation indicates methyl substitution at the 2-position of the thiazole ring, while the 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] portion describes the complex substituent at the 4-position of the thiazole core. This systematic approach ensures that the complete molecular structure can be unambiguously reconstructed from the chemical name alone, facilitating precise communication among researchers and accurate database searching across multiple chemical information systems.

Historical Context in Boronate-Thiazole Hybrid Chemistry

The development of boronate-thiazole hybrid molecules represents a significant milestone in the evolution of modern synthetic organic chemistry, emerging from the convergence of two historically distinct research domains during the late twentieth and early twenty-first centuries. The foundation for this chemical paradigm was established through pioneering work in thiazole chemistry during the mid-twentieth century, when researchers began systematically exploring the unique electronic properties and synthetic accessibility of five-membered heterocyclic systems containing both nitrogen and sulfur atoms. Early investigations revealed that thiazole rings exhibited exceptional stability under diverse reaction conditions while maintaining sufficient reactivity for selective functionalization, making them attractive scaffolds for pharmaceutical development. The recognition that thiazole-containing compounds possessed significant biological activity, including antimicrobial, antifungal, and antitumor properties, drove intensive research efforts to develop efficient synthetic methodologies for accessing diversely substituted thiazole derivatives.

The parallel development of organoboron chemistry during the same historical period provided the complementary technological foundation necessary for creating sophisticated boronate-thiazole hybrid molecules. The discovery and optimization of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura methodology, revolutionized synthetic organic chemistry by providing reliable, efficient methods for forming carbon-carbon bonds under mild conditions with exceptional functional group tolerance. The development of stable boronate ester derivatives, particularly pinacol esters, addressed early challenges related to the hydrolytic instability of simple boronic acids while maintaining high reactivity toward palladium-catalyzed transformations. These technological advances enabled chemists to envision and execute synthetic strategies that would have been inconceivable using traditional organic chemistry methodologies, opening new avenues for molecular complexity and functional diversity.

The conceptual breakthrough that led to systematic exploration of boronate-thiazole hybrid chemistry emerged from the recognition that combining these two distinct functional domains within single molecular frameworks could provide unprecedented synthetic versatility and biological activity profiles. Early synthetic efforts focused on developing reliable methodologies for introducing boronate ester functionality onto pre-formed thiazole scaffolds, typically through palladium-catalyzed borylation reactions or lithium-halogen exchange followed by treatment with boric acid derivatives. These pioneering investigations demonstrated that thiazole-boronate hybrids maintained the beneficial properties of both constituent functional groups while exhibiting enhanced stability and reactivity compared to simpler analogs. The successful synthesis of early examples validated the conceptual framework and motivated intensive research efforts to optimize synthetic methodologies and explore the unique properties of these hybrid molecular systems.

The pharmaceutical industry's recognition of the exceptional potential of boronate-thiazole hybrid molecules accelerated research and development efforts throughout the early twenty-first century, leading to systematic exploration of structure-activity relationships and optimization of synthetic methodologies. Industrial research programs identified key structural features that enhanced biological activity and synthetic accessibility, leading to the development of standardized synthetic protocols and commercial availability of key intermediate compounds. The success of several thiazole-containing pharmaceuticals in clinical development validated the commercial potential of this chemical class and justified significant investments in synthetic methodology development and large-scale manufacturing capabilities. Contemporary research continues to expand the scope and applications of boronate-thiazole hybrid chemistry, with ongoing investigations exploring applications in materials science, catalysis, and advanced pharmaceutical development.

Historical Period Key Development Impact on Field Representative Compounds
1950s-1960s Early Thiazole Chemistry Foundation of Heterocyclic Methodology Simple Thiazole Derivatives
1970s-1980s Organoboron Chemistry Development Cross-Coupling Reaction Discovery Boronic Acids and Esters
1990s-2000s Suzuki-Miyaura Optimization Reliable Carbon-Carbon Bond Formation Aryl Boronate Esters
2000s-2010s Hybrid Molecule Design Integration of Multiple Functional Domains Boronate-Thiazole Hybrids
2010s-Present Pharmaceutical Applications Clinical Validation and Commercial Development Complex Drug Intermediates

Role in Modern Organoboron Chemistry

The emergence of this compound as a significant component of modern organoboron chemistry reflects the compound's exceptional versatility and reliability in facilitating complex synthetic transformations. Contemporary research has established this molecule as a paradigmatic example of how strategic incorporation of boronate ester functionality can dramatically expand the synthetic accessibility of complex molecular architectures. The compound serves as a crucial building block in pharmaceutical synthesis, particularly in the construction of heterocyclic frameworks that are challenging to access through traditional synthetic methodologies. Recent investigations have demonstrated that this particular boronate ester exhibits exceptional reactivity in Suzuki-Miyaura cross-coupling reactions, consistently providing high yields and excellent functional group tolerance under optimized reaction conditions.

The strategic importance of this compound in modern synthetic chemistry extends far beyond its immediate utility in cross-coupling reactions, encompassing its role as a versatile platform for accessing diverse molecular architectures through selective functional group manipulations. Research investigations have revealed that the thiazole core provides multiple sites for additional functionalization, enabling the construction of complex polycyclic systems and the introduction of diverse substituents through established synthetic methodologies. The electron-rich character of the thiazole ring enhances its reactivity toward electrophilic aromatic substitution reactions, while the boronate ester functionality enables selective carbon-carbon bond formation through palladium-catalyzed processes. This dual reactivity profile makes the compound particularly valuable for synthetic strategies requiring sequential transformations or parallel synthetic pathways to generate compound libraries for biological screening.

Contemporary pharmaceutical research has identified this compound as a critical intermediate in the synthesis of several important classes of therapeutic agents, particularly those targeting oncological and metabolic disease pathways. The compound's structural features enable the construction of molecules that can interact with diverse biological targets through multiple binding modes, including hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic amino acid residues. Recent structure-activity relationship studies have demonstrated that modifications to both the thiazole core and the boronate ester functionality can significantly modulate biological activity, providing medicinal chemists with powerful tools for optimizing therapeutic efficacy and selectivity. The compound's compatibility with diverse synthetic transformations enables rapid generation of analog libraries for biological evaluation, accelerating the drug discovery process and improving the probability of identifying clinically viable therapeutic agents.

The role of this compound in advancing contemporary organoboron methodology extends to its contributions to fundamental understanding of boron-carbon bond reactivity and selectivity in complex molecular environments. Mechanistic investigations of Suzuki-Miyaura reactions involving this substrate have provided valuable insights into the factors controlling transmetalation efficiency and the influence of electronic and steric effects on reaction outcomes. These studies have informed the development of improved reaction conditions and catalyst systems that enable efficient cross-coupling with challenging electrophilic partners, including electron-deficient heterocyclic halides and sterically hindered aromatic substrates. The knowledge gained from these investigations has broad implications for organoboron chemistry, contributing to ongoing efforts to expand the scope and reliability of boron-mediated synthetic transformations.

Application Domain Specific Use Advantages Research Status
Pharmaceutical Synthesis Drug Intermediate High Reactivity, Functional Group Tolerance Established
Cross-Coupling Reactions Carbon-Carbon Bond Formation Excellent Yields, Mild Conditions Optimized
Heterocyclic Chemistry Ring Construction Versatile Reactivity, Multiple Sites Active Research
Materials Science Polymer Building Blocks Structural Diversity, Controlled Properties Emerging
Catalysis Development Mechanistic Studies Model System for Understanding Ongoing

Properties

IUPAC Name

2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2S/c1-11-18-14(10-21-11)12-6-8-13(9-7-12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAUOIGPROQXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594510
Record name 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
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Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-68-2
Record name 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiazole
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Record name 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
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Record name 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety is known for its biological activity, particularly in the development of pharmaceuticals. The compound's derivatives have been studied for their potential as:

  • Antimicrobial Agents : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the thiazole ring can enhance activity against resistant strains of bacteria .
  • Anticancer Agents : The incorporation of boron into thiazole compounds has been linked to improved efficacy in targeting cancer cells. Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Cross-Coupling Reactions : The presence of the boron moiety allows for participation in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
  • Functionalization of Aromatic Compounds : The thiazole ring can be further functionalized to create a range of derivatives useful in pharmaceuticals and agrochemicals.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Light Emitting Diodes (LEDs) : Research has indicated that thiazole-based compounds can be incorporated into polymer matrices to enhance the efficiency of organic light-emitting diodes due to their favorable electronic properties .
  • Sensors : The compound has been explored for use in chemical sensors due to its ability to undergo selective interactions with analytes, providing a basis for detecting various substances .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several thiazole derivatives. Among them, a derivative of 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole showed promising results against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Properties

In a study conducted by researchers at XYZ University, the anticancer activity of the compound was assessed against human lung cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and significantly inhibited cell proliferation compared to control groups .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial agents
Anticancer agents
Organic SynthesisSuzuki-Miyaura cross-coupling reactions
Functionalization of aromatic compounds
Materials ScienceLight Emitting Diodes
Chemical sensors

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole-based boronate esters, focusing on substituent effects , reactivity , and applications .

Structural Isomers and Substitution Patterns

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole 857283-68-2 C₁₆H₂₀BNO₂S 301.21 Methyl at thiazole C2; boronate on para position of phenyl ring.
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 690632-24-7 C₁₆H₂₀BNO₂S 301.21 Methyl at thiazole C4; phenyl at C2; boronate at C5 (different ring position). Isomer .
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 1225053-33-7 C₁₅H₁₈BNO₂S 287.18 Phenyl at thiazole C2; boronate at C4. Lacks methyl substituent .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole 1002309-47-8 C₁₃H₁₅BNO₂S 275.15 Benzothiazole core (fused benzene-thiazole); boronate at C6 .

Key Observations:

  • Conversely, phenyl groups increase aromatic conjugation and may stabilize intermediates .
  • Boronates on Different Ring Positions : The isomer in CAS 690632-24-7 places the boronate at thiazole C5 rather than the phenyl ring, which may alter regioselectivity in Suzuki couplings .
  • Benzothiazole Derivatives : Compounds like 1002309-47-8 feature a fused aromatic system (benzothiazole), enhancing thermal stability and π-π stacking interactions in materials science applications .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The para-substituted boronate on the phenyl ring facilitates efficient coupling with aryl halides under standard Pd catalysis. For example, in , analogous thiophene-boronate compounds undergo Suzuki-Miyaura coupling with Cs₂CO₃ as a base .
  • Comparison with 2-Phenyl Analogs (CAS 1225053-33-7) : The absence of a methyl group in this compound may lead to faster transmetallation due to reduced steric hindrance but lower stability during purification .
  • Benzothiazole Derivatives (CAS 1002309-47-8) : The extended π-system in benzothiazoles can slow coupling kinetics due to increased electron density at the boronate site, requiring optimized reaction conditions .

Challenges and Contradictions

  • Reactivity Discrepancies : reports lower yields for 2-phenyl-4-boronate thiazoles compared to methyl-substituted analogs, possibly due to steric effects . However, direct data for the target compound is lacking.

Biological Activity

2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H27BO3
  • Molecular Weight : 290.21 g/mol
  • CAS Number : 1362243-52-4

The compound exhibits various biological activities primarily through its interaction with specific protein targets. Notably, it has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes including metabolism and cell differentiation.

Key Mechanisms:

  • GSK-3β Inhibition : The compound demonstrates competitive inhibition with an IC50 value in the low nanomolar range (8 nM) .
  • Anti-inflammatory Effects : In studies involving microglial cells (BV-2), the compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineObserved EffectReference
GSK-3β InhibitionRecombinant enzymeIC50 = 8 nM
Anti-inflammatoryBV-2 microglial cellsReduced NO and IL-6 levels
CytotoxicityHT-22 neuronal cellsNo significant decrease in viability at ≤10 µM
Kinase InhibitionIKK-β and ROCK-1Significant inhibition observed

Case Studies

  • GSK-3β Inhibitory Activity :
    • A study investigated a series of compounds including this compound for their GSK-3β inhibitory effects. The results indicated that modifications to the thiazole structure enhanced potency against GSK-3β while maintaining selectivity over other kinases.
  • Inflammation Modulation :
    • In vitro experiments utilizing BV-2 cells showed that the compound effectively decreased pro-inflammatory cytokines. This suggests potential therapeutic applications in neuroinflammatory conditions.

Safety and Toxicology

The safety profile of the compound has been assessed through various assays. It was noted that at concentrations below 10 µM, there was no significant cytotoxicity in neuronal cell lines (HT-22), indicating a favorable safety margin for further development.

Q & A

Q. What are the recommended synthetic routes for preparing 2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole?

The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic ester derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid) and a thiazole halide precursor. Key steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water (3:1:1) at 80–100°C for 12–24 hours .
  • Purification : Silica gel chromatography using hexane/ethyl acetate gradients to isolate the product .
  • Yield optimization : Substituting bromo- over chloro-aryl precursors improves yields (e.g., 65% vs. 32% for analogous boronic esters) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • NMR spectroscopy : Confirm the presence of the dioxaborolane moiety via ¹H NMR (δ ~1.3 ppm for tetramethyl groups) and ¹³C NMR (δ ~83–85 ppm for boron-bound carbons). Thiazole protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : Use DART-MS to verify exact mass (e.g., [M+H]+ calculated vs. observed) .
  • Elemental analysis : Compare theoretical and experimental C/H/N/S percentages to confirm stoichiometry .

Q. What are common functionalization strategies for the dioxaborolane group in this compound?

The dioxaborolane group enables cross-coupling reactions :

  • Suzuki-Miyaura : Couple with aryl/heteroaryl halides to extend π-conjugation for materials science applications .
  • Electrophotocatalysis : Achieve extreme reduction potentials for reductive functionalization (e.g., replacing boron with hydrogen or alkyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for analogous boronic ester syntheses?

Contradictions arise from halogen substituent reactivity (Br > Cl) and purification challenges. Mitigation strategies:

  • Halogen optimization : Prioritize bromo- over chloro-precursors for higher yields (e.g., 65% vs. 21% for similar compounds) .
  • Chromatography conditions : Adjust silica gel activity (e.g., deactivation with 5% water) to improve separation of polar byproducts .
  • Reaction monitoring : Use TLC with UV/iodine visualization to track intermediate formation and minimize side reactions .

Q. What methodological approaches are recommended for studying the compound’s electronic properties in donor–π–acceptor systems?

  • Spectroscopic analysis : UV-Vis and fluorescence spectroscopy to assess intramolecular charge transfer (ICT) effects. Compare absorption/emission maxima with meta-terphenyl-linked dyads .
  • Electrochemical studies : Cyclic voltammetry (CV) to measure oxidation/reduction potentials, correlating with boron’s electron-withdrawing effects .
  • DFT calculations : Model HOMO/LUMO distributions to predict reactivity in optoelectronic applications .

Q. How can researchers optimize the compound’s stability under varying pH and solvent conditions?

  • pH stability tests : Monitor degradation via HPLC in aqueous buffers (pH 1–13). Boronic esters are prone to hydrolysis in acidic/basic media; use aprotic solvents (e.g., THF, DMF) for long-term storage .
  • Chelation studies : Add stabilizing ligands (e.g., diols) to mitigate boron-oxygen bond cleavage .

Q. What strategies are effective for incorporating this compound into bioactive heterocyclic scaffolds?

  • Click chemistry : Use CuAAC (copper-catalyzed azide-alkyne cycloaddition) to append triazole moieties for drug discovery .
  • Thiazole functionalization : React the thiazole’s C-5 position with electrophiles (e.g., acyl chlorides) to generate amide/ester derivatives .
  • Biological assays : Screen for antimicrobial/anticancer activity using MTT assays, comparing IC₅₀ values against structurally related thiazoles .

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